molecular formula C16H20O2 B13340569 2-(Benzyloxy)spiro[3.5]nonan-7-one

2-(Benzyloxy)spiro[3.5]nonan-7-one

Cat. No.: B13340569
M. Wt: 244.33 g/mol
InChI Key: ZJAMQNPDVAWAAE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)spiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spiro[35]nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)spiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxy group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[3.5]nonane core. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)spiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyloxy group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(Benzyloxy)spiro[3.5]nonan-7-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)spiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules. The benzyloxy group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.5]nonan-2-one: This compound shares the spirocyclic core but lacks the benzyloxy group.

    2-Oxa-7-azaspiro[3.5]nonane: This compound features an oxygen and nitrogen atom in the spirocyclic core, providing different chemical properties and reactivity.

    Spiro[3.5]nonane derivatives: Various derivatives with different substituents on the spirocyclic core can be compared to highlight the unique properties of 2-(Benzyloxy)spiro[3.5]nonan-7-one.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-phenylmethoxyspiro[3.5]nonan-7-one

InChI

InChI=1S/C16H20O2/c17-14-6-8-16(9-7-14)10-15(11-16)18-12-13-4-2-1-3-5-13/h1-5,15H,6-12H2

InChI Key

ZJAMQNPDVAWAAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC(C2)OCC3=CC=CC=C3

Origin of Product

United States

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